4-(1,3-benzoxazol-2-yl)quinoline 4-(1,3-benzoxazol-2-yl)quinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC10741619
InChI: InChI=1S/C16H10N2O/c1-2-6-13-11(5-1)12(9-10-17-13)16-18-14-7-3-4-8-15(14)19-16/h1-10H
SMILES: C1=CC=C2C(=C1)C(=CC=N2)C3=NC4=CC=CC=C4O3
Molecular Formula: C16H10N2O
Molecular Weight: 246.26 g/mol

4-(1,3-benzoxazol-2-yl)quinoline

CAS No.:

Cat. No.: VC10741619

Molecular Formula: C16H10N2O

Molecular Weight: 246.26 g/mol

* For research use only. Not for human or veterinary use.

4-(1,3-benzoxazol-2-yl)quinoline -

Specification

Molecular Formula C16H10N2O
Molecular Weight 246.26 g/mol
IUPAC Name 2-quinolin-4-yl-1,3-benzoxazole
Standard InChI InChI=1S/C16H10N2O/c1-2-6-13-11(5-1)12(9-10-17-13)16-18-14-7-3-4-8-15(14)19-16/h1-10H
Standard InChI Key ZWDKCUBLTZCXCX-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=CC=N2)C3=NC4=CC=CC=C4O3
Canonical SMILES C1=CC=C2C(=C1)C(=CC=N2)C3=NC4=CC=CC=C4O3

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

4-(1,3-Benzoxazol-2-yl)quinoline features a quinoline core (a bicyclic structure comprising a benzene ring fused to a pyridine) substituted at the 4-position with a benzoxazole group. Benzoxazole itself is a heterocycle containing oxygen and nitrogen atoms, contributing to the compound’s electron-deficient character. The planar arrangement of these fused rings facilitates π-π stacking interactions, which influence its optical properties .

Systematic and Common Names

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-(1,3-benzoxazol-2-yl)quinoline. Alternative designations include 4-benzoxazol-2-ylquinoline and quinolin-4-yl-benzoxazole. Its CAS registry number, 64819-75-6, corresponds to a structural isomer, 2-(2-methylquinolin-4-yl)benzo[d]oxazole, which shares the molecular formula C₁₇H₁₂N₂O but differs in substituent placement .

Synthetic Methodologies

Cyclization with Polyphosphoric Acid (PPA)

A direct route involves cyclizing 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acids with o-aminophenol in PPA. This one-step method produces 4-(1,3-benzoxazol-2-yl)quinoline derivatives with high efficiency. The reaction proceeds at elevated temperatures (90–120°C), with PPA acting as both catalyst and dehydrating agent .

Catalytic Approaches Using Magnetic Nanoparticles

Recent advances employ Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride as a magnetically recoverable catalyst. Although this method was demonstrated for 2-aryl-quinoline-4-carboxylic acids, its principles—such as solvent-free conditions and anomeric-based oxidation—could be extrapolated to synthesize benzoxazole-functionalized quinolines .

Physicochemical Characterization

Molecular and Structural Properties

The compound exhibits a molecular weight of 260.29 g/mol and a density of 1.2±0.1 g/cm³. Its boiling point (423.0±38.0°C) and flash point (207.3±20.8°C) reflect thermal stability, while the vapor pressure of 0.0±1.0 mmHg at 25°C indicates low volatility .

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC₁₇H₁₂N₂O
Molecular Weight260.29 g/mol
Density1.2±0.1 g/cm³
Boiling Point423.0±38.0°C
Flash Point207.3±20.8°C
LogP (Partition Coefficient)4.57

Solubility and Stability

4-(1,3-Benzoxazol-2-yl)quinoline is sparingly soluble in polar solvents like water but dissolves readily in chloroform (CHCl₃), tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO). Its stability under ambient conditions makes it suitable for long-term storage .

Spectroscopic and Analytical Insights

Infrared (IR) Spectroscopy

IR spectra of related quinoline derivatives show characteristic absorptions at ~3055 cm⁻¹ (C-H stretching) and ~1697 cm⁻¹ (C=O or C=N vibrations). For 4-(1,3-benzoxazol-2-yl)quinoline, the benzoxazole moiety contributes peaks near 1558 cm⁻¹ (C=N) and 1435 cm⁻¹ (C-O) .

Nuclear Magnetic Resonance (NMR)

¹H NMR spectra reveal aromatic proton resonances between δ 7.45–9.41 ppm, with distinct singlet signals for the benzoxazole protons. ¹³C NMR spectra feature peaks for carbonyl carbons at ~168 ppm and quinoline/benzoxazole carbons in the 119–154 ppm range .

Fluorescence Properties

In chloroform, 4-(1,3-benzoxazol-2-yl)quinoline emits green light (λₑₘ = 490–522 nm) with a quantum yield of 0.62–0.78. Stokes shifts of 45–60 nm indicate significant energy loss between absorption and emission, attributed to structural relaxation in excited states .

Table 2: Photophysical Data in Different Solvents

Solventλₑₘ (nm)Quantum YieldStokes Shift (nm)
CHCl₃490.40.7845
THF518.20.6558
DMSO522.40.6260

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

DFT calculations at the B3LYP/6-311G(d,p) level optimize the geometry of 4-(1,3-benzoxazol-2-yl)quinoline, revealing a planar structure with bond lengths consistent with X-ray diffraction data. The HOMO-LUMO gap (~3.2 eV) suggests moderate electronic stability, while molecular electrostatic potential (MEP) maps highlight electron-rich regions at the benzoxazole nitrogen .

Noncovalent Interactions Analysis

Hirshfeld surface analysis identifies C-H···π and π-π interactions as dominant noncovalent forces. These interactions stabilize crystal packing and influence solubility patterns .

Biological and Functional Applications

Fluorescent Markers

The compound’s strong emission in the visible spectrum positions it as a candidate for organic light-emitting diodes (OLEDs) and bioimaging probes. Its solvent-dependent Stokes shift enables tunable applications in optoelectronics .

Industrial and Research Implications

Challenges in Synthesis

Scalability remains a hurdle due to the use of corrosive agents like PPA. Future work may explore greener catalysts or flow chemistry techniques to improve yield and safety .

Emerging Applications

Ongoing research investigates 4-(1,3-benzoxazol-2-yl)quinoline in photodynamic therapy and as a corrosion inhibitor. Its dual functionality as a fluorophore and bioactive scaffold underscores its versatility in multidisciplinary fields .

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